Cas no 2176069-99-9 (2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one)
![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one structure](https://www.kuujia.com/scimg/cas/2176069-99-9x500.png)
2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- 2-[[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
- 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
-
- Inchi: 1S/C24H26N4O2/c29-22-15-19-6-2-4-8-21(19)26-28(22)16-17-10-13-27(14-11-17)24(30)23-20-7-3-1-5-18(20)9-12-25-23/h1,3,5,7,9,12,15,17H,2,4,6,8,10-11,13-14,16H2
- InChI Key: AZWFEWWXJUFXJR-UHFFFAOYSA-N
- SMILES: O=C(C1C2C=CC=CC=2C=CN=1)N1CCC(CN2C(C=C3CCCCC3=N2)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 738
- XLogP3: 3.1
- Topological Polar Surface Area: 65.9
2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6594-0540-2mg |
2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
2176069-99-9 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6594-0540-20μmol |
2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
2176069-99-9 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6594-0540-3mg |
2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
2176069-99-9 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6594-0540-25mg |
2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
2176069-99-9 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6594-0540-50mg |
2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
2176069-99-9 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6594-0540-5μmol |
2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
2176069-99-9 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6594-0540-10μmol |
2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
2176069-99-9 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6594-0540-30mg |
2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
2176069-99-9 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6594-0540-1mg |
2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
2176069-99-9 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6594-0540-40mg |
2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one |
2176069-99-9 | 40mg |
$140.0 | 2023-09-07 |
2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one Related Literature
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Professional Introduction to Compound with CAS No. 2176069-99-9 and Product Name: 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
The compound with the CAS number 2176069-99-9 and the product name 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The intricate architecture of this compound incorporates key pharmacophoric elements that are essential for modulating biological pathways and therapeutic outcomes.
At the core of this compound's structure lies a fused heterocyclic system, which is a hallmark of many bioactive molecules. The presence of isoquinoline and piperidine moieties in the molecular backbone suggests a high degree of structural complexity and functional diversity. Isoquinoline derivatives are well-documented for their role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer activities. The integration of these motifs into the hexahydrocinnolin-3-one scaffold enhances the compound's potential to interact with biological targets in a highly specific manner.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanistic interactions of such complex molecules with greater precision. The hexahydrocinnolin-3-one core provides a rigid framework that can be fine-tuned to optimize binding interactions with enzymes and receptors. This structural feature is particularly relevant in the context of developing small-molecule inhibitors for therapeutic applications. The incorporation of the 1-(isoquinoline-1-carbonyl)piperidin-4-yl group further enriches the compound's pharmacological profile by introducing additional hydrogen bonding capabilities and steric constraints that can modulate receptor affinity.
In the realm of drug discovery, the synthesis and characterization of novel heterocyclic compounds like 2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one are critical for identifying lead compounds with therapeutic potential. The structural complexity of this molecule allows for diverse chemical modifications, enabling medicinal chemists to explore multiple avenues for optimizing its biological activity. For instance, variations in the substitution patterns on the isoquinoline ring can significantly alter the compound's pharmacokinetic properties and target specificity.
The compound's relevance is further underscored by its potential applications in addressing emerging challenges in medicine. With an increasing emphasis on targeted therapies and personalized medicine, molecules like this one offer a promising platform for developing treatments that are both effective and well-tolerated. The integration of advanced synthetic methodologies has made it possible to access such complex structures with high yields and purity, facilitating their transition from laboratory research to clinical development.
From a mechanistic standpoint, the interaction between this compound and biological targets can be rationalized based on its structural features. The isoquinoline moiety is known to exhibit binding properties that are complementary to certain protein active sites, while the piperidine group can enhance solubility and metabolic stability. These characteristics make it an attractive candidate for further investigation as a scaffold for drug development. Additionally, the hexahydrocinnolin-3-one core provides a stable platform for derivatization, allowing researchers to fine-tune its properties for specific therapeutic needs.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high selectivity and yield. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been instrumental in constructing the complex framework of this molecule efficiently. These methodologies not only streamline the synthetic process but also allow for precise control over stereochemistry, which is crucial for achieving desired biological activity.
In conclusion,2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one represents a significant contribution to the field of pharmaceutical chemistry. Its intricate structure and versatile pharmacophoric features make it a valuable candidate for further exploration in drug discovery. As research continues to uncover new applications for such complex molecules,CAS No. 2176069-99-9 will undoubtedly play a pivotal role in advancing therapeutic strategies across multiple medical disciplines.
2176069-99-9 (2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one) Related Products
- 2097891-18-2(4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one)
- 2034285-29-3(2,5-dimethyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide)
- 921825-89-0(3,4,5-trimethoxy-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1824272-88-9(Cyclopropanecarboxylic acid, 1-amino-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-)
- 881558-29-8((2E)-3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide)
- 155455-92-8([1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester)
- 1081122-18-0(3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one)
- 2136782-47-1((1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-ol)
- 1524846-12-5(8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one)
- 2167275-58-1(methyl 2-{1,4-dioxaspiro4.5decan-8-yl}-3-hydroxypropanoate)




